molecular formula C19H18N4O B11678885 2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

Cat. No.: B11678885
M. Wt: 318.4 g/mol
InChI Key: POAAROIRKSJBID-BLXLCHOJSA-N
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Description

2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring and a conjugated system involving a phenylprop-2-enylidene group. Its distinct chemical properties make it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole with an appropriate aldehyde or ketone, followed by the introduction of the acetamide group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as crystallization, distillation, and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate for various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds with similar benzimidazole rings but different substituents.

    Phenylprop-2-enylidene derivatives: Compounds with similar conjugated systems but different core structures.

Uniqueness

What sets 2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide apart is its combination of the benzimidazole ring and the phenylprop-2-enylidene group, which imparts unique chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in scientific research.

Properties

Molecular Formula

C19H18N4O

Molecular Weight

318.4 g/mol

IUPAC Name

2-(benzimidazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide

InChI

InChI=1S/C19H18N4O/c1-15(11-16-7-3-2-4-8-16)12-21-22-19(24)13-23-14-20-17-9-5-6-10-18(17)23/h2-12,14H,13H2,1H3,(H,22,24)/b15-11+,21-12+

InChI Key

POAAROIRKSJBID-BLXLCHOJSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32

Origin of Product

United States

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